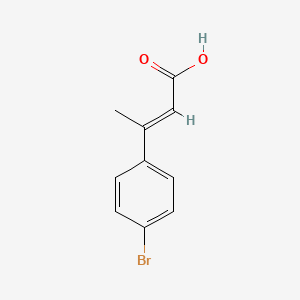

(2E)-3-(4-bromophenyl)but-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)but-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIILUUUDHTYPZ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2e 3 4 Bromophenyl but 2 Enoic Acid

Established Synthetic Pathways

Established methods for synthesizing (2E)-3-(4-bromophenyl)but-2-enoic acid predominantly rely on olefination reactions, which are renowned for their reliability and predictability in forming alkenes.

Wittig Olefination Strategies for this compound

The Wittig reaction is a cornerstone in alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. libretexts.orgwikipedia.org For the synthesis of the target compound, this typically involves the reaction of 4-bromobenzaldehyde (B125591) with a stabilized phosphorus ylide derived from an α-halopropionate, followed by hydrolysis of the resulting ester. The use of a stabilized ylide (one containing an electron-withdrawing group like an ester) is crucial as it favors the formation of the thermodynamically more stable (E)-alkene isomer. masterorganicchemistry.com

In a significant advancement towards more environmentally benign processes, the Wittig reaction has been successfully performed in aqueous media. sciepub.com This approach is particularly effective for reactions involving stabilized ylides and aromatic aldehydes. Research has demonstrated that water can serve as an effective medium, often accelerating the reaction rate despite the poor solubility of some reactants. sciepub.com

A one-pot aqueous method involves mixing triphenylphosphine (B44618), an ethyl α-bromoester, and an aldehyde in a saturated aqueous solution of sodium bicarbonate. sciepub.com This procedure generates the ylide in situ and proceeds to form the α,β-unsaturated ester. For the synthesis of the target compound's precursor, this would involve the components listed in the table below. The reaction typically yields the (E)-isomer with high selectivity.

Table 1: One-Pot Aqueous Wittig Reaction Components and Conditions

| Reactant/Reagent | Function | Typical Conditions |

|---|---|---|

| 4-Bromobenzaldehyde | Carbonyl precursor | 1.0 equivalent |

| Ethyl 2-bromopropanoate | Ylide precursor | ~1.4 equivalents |

| Triphenylphosphine | Forms phosphonium (B103445) salt | ~1.4 equivalents |

| Sodium Bicarbonate (aq) | Base | Saturated Solution |

| Temperature | Reaction Temperature | Ambient |

The resulting product, ethyl (2E)-3-(4-bromophenyl)but-2-enoate, can then be isolated and hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by acidification, to afford the final product, this compound.

Precursor-Based Synthesis and Structural Elucidation

The synthesis of this compound is fundamentally dependent on the selection of appropriate precursors. The two primary retrosynthetic disconnections point to two key starting materials: 4-bromobenzaldehyde (for Wittig-type approaches) or 4-bromoacetophenone (for Horner-Wadsworth-Emmons type approaches).

Table 2: Key Precursors for the Synthesis of this compound

| Precursor | Corresponding Reagent | Reaction Type |

|---|---|---|

| 4-Bromobenzaldehyde | Stabilized phosphorus ylide (e.g., from ethyl 2-bromopropanoate) | Wittig Reaction |

| 4-Bromoacetophenone | Phosphonate carbanion (e.g., triethyl phosphonoacetate) | Horner-Wadsworth-Emmons |

Once synthesized, the structural elucidation of this compound is performed using standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the protons on the aromatic ring, the methyl group, and the vinylic proton. The coupling constant (J-value) between the vinylic protons helps confirm the (E)-stereochemistry (typically in the range of 12-18 Hz for trans-protons). ¹³C NMR spectroscopy confirms the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, the carbons of the double bond, and the carbons of the bromophenyl ring.

Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a strong absorption around 1680-1710 cm⁻¹ corresponds to the C=O stretch. The C=C stretch of the α,β-unsaturated system appears around 1625-1640 cm⁻¹.

Mass Spectrometry (MS): This provides the molecular weight of the compound and its fragmentation pattern. The isotopic signature of the bromine atom (approximately equal intensities for M+ and M+2 peaks) is a key identifier.

Emerging Synthetic Approaches

Modern synthetic chemistry is increasingly driven by the principles of efficiency and sustainability. Emerging approaches for butenoic acid synthesis focus on green chemistry methodologies and the development of novel catalytic systems.

Green Chemistry Methodologies in Butenoic Acid Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. The aforementioned aqueous Wittig reaction is a prime example of a green methodology, as it replaces volatile organic solvents with water. sciepub.com Other green approaches applicable to the synthesis of α,β-unsaturated carboxylic acids include:

Solvent-Free Reactions: Performing reactions without a solvent, often using grinding (mechanochemistry) or heating, can significantly reduce waste. For instance, a solvent-free Wittig reaction has been reported, though yields can be moderate. sciepub.com

Catalytic Oxidations: The development of green oxidation methods to convert aldehydes to carboxylic acids, using catalysts and environmentally benign oxidants like hydrogen peroxide in water, presents a sustainable alternative to traditional stoichiometric reagents. mdpi.com A potential green synthesis of the target compound could involve an aqueous Wittig reaction to form the intermediate aldehyde, followed by a catalytic oxidation.

Catalytic Systems in Butenoic Acid Synthesis

The development of catalytic systems aims to improve reaction efficiency, reduce waste, and enable new reaction pathways. For butenoic acid synthesis, these include:

Catalytic Wittig Reaction: A significant drawback of the traditional Wittig reaction is the production of a stoichiometric amount of triphenylphosphine oxide waste. Research is ongoing to develop catalytic versions of the Wittig reaction where the phosphine (B1218219) oxide is reduced back to the phosphine, allowing it to be recycled in the catalytic cycle.

Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Heck reaction or Suzuki coupling provide powerful catalytic routes to form carbon-carbon bonds, which can be adapted for the synthesis of unsaturated acids and esters. organic-chemistry.org

Carboxylation Reactions: The direct carboxylation of alkenylboronic esters or organozinc reagents using carbon dioxide (CO₂) as a C1 source is an emerging catalytic approach. organic-chemistry.org This represents a highly atom-economical route to α,β-unsaturated carboxylic acids. For the target compound, this could involve the synthesis of a suitable 1-(4-bromophenyl)propenyl organometallic or organoboron precursor followed by a catalytic carboxylation step.

Zeolite-Catalyzed Condensations: For certain α,β-unsaturated carbonyl compounds, basic solid catalysts like zeolites have been used in Knoevenagel or aldol-type condensations, offering advantages in terms of catalyst recyclability and process simplification. scielo.br

Reaction Mechanisms and Transformations of 2e 3 4 Bromophenyl but 2 Enoic Acid

Nucleophilic Addition Reactions

The conjugated system of (2E)-3-(4-bromophenyl)but-2-enoic acid is prone to nucleophilic addition reactions, particularly 1,4-conjugate additions, often referred to as Michael additions. In these reactions, a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated carboxylic acid.

Reactions with Carbon Nucleophiles

This compound is expected to react with a variety of soft carbon nucleophiles in a Michael-type fashion. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from analogous systems like 3-(4-bromobenzoyl)prop-2-enoic acid. researchgate.netsapub.org Carbon nucleophiles such as enolates, organocuprates, and malonates can add to the β-position, leading to the formation of a new carbon-carbon bond.

The general mechanism involves the attack of the carbon nucleophile on the β-carbon, which results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the 1,4-addition product. The reaction is typically catalyzed by a base, which serves to generate the nucleophile.

Table 1: Examples of Potential Carbon Nucleophiles and Expected Products

| Nucleophile | Reagent Example | Expected Product Structure |

| Enolate | Diethyl malonate / NaOEt | Diethyl 2-(1-(4-bromophenyl)-3-oxobut-1-en-1-yl)malonate |

| Organocuprate | Lithium dimethylcuprate | 3-(4-bromophenyl)pentanoic acid |

| Cyanide | Sodium cyanide | 4-cyano-3-(4-bromophenyl)butanoic acid |

Note: The product structures are illustrative of the expected regiochemistry of the addition.

Reactions with Nitrogen Nucleophiles (e.g., Aza-Michael Additions)

The addition of nitrogen nucleophiles to the α,β-unsaturated system of this compound, known as the aza-Michael addition, is a well-established transformation for similar compounds. researchgate.netsapub.org Primary and secondary amines, hydrazines, and other nitrogen-containing compounds can act as nucleophiles. These reactions are of significant interest as they provide a direct route to β-amino acids and their derivatives, which are important building blocks in medicinal chemistry.

The mechanism is analogous to the Michael addition, with the nitrogen atom of the nucleophile attacking the β-carbon. The resulting zwitterionic intermediate is then protonated to give the final product. The reaction can be performed under neat conditions or in various solvents and may be catalyzed by acids or bases.

Cyclization Pathways

The products of nucleophilic addition reactions involving this compound can often undergo subsequent intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds.

Intramolecular Cyclization to Fused Heterocycles

The initial adducts formed from the reaction of this compound with bifunctional nucleophiles can undergo spontaneous or induced cyclization. For instance, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazolidinone ring system after the initial aza-Michael addition is followed by an intramolecular condensation involving the carboxylic acid group.

Research on the related compound, 3-(4-bromobenzoyl)prop-2-enoic acid, has shown that its Michael adducts are versatile intermediates for the synthesis of a wide range of heterocycles, including pyridines, pyrimidines, and other fused systems. researchgate.netsapub.orgekb.eg By analogy, this compound is a promising starting material for the synthesis of novel heterocyclic structures. The specific outcome of the cyclization is dependent on the nature of the nucleophile and the reaction conditions employed.

Ring-Closing Metathesis Strategies (Potential for related systems)

While this compound itself is not a direct substrate for ring-closing metathesis (RCM), it can be chemically modified to incorporate a second double bond, thereby creating a diene suitable for RCM. For example, esterification of the carboxylic acid with an unsaturated alcohol like allyl alcohol would yield a diene. Subsequent treatment with a Grubbs-type ruthenium catalyst could then initiate RCM to form a lactone ring. This strategy highlights the potential of using this compound as a scaffold for the synthesis of more complex cyclic structures.

Halogen-Directed Reactivity

The bromine atom at the para-position of the phenyl ring exerts a significant electronic influence on the reactivity of this compound. Through its inductive electron-withdrawing effect and mesomeric electron-donating effect, the bromine atom can modulate the electron density of the entire conjugated system. This can affect the rate and regioselectivity of nucleophilic additions.

Furthermore, the carbon-bromine bond provides a reactive handle for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, and Sonogashira couplings would allow for the introduction of a wide variety of substituents at the para-position of the phenyl ring. This functionalization can be performed before or after transformations involving the butenoic acid moiety, adding to the synthetic utility of this compound.

Role of the Bromine Substituent in Reaction Selectivity

The bromine atom at the para-position of the phenyl ring exerts a notable influence on the reactivity of the molecule. This influence stems from a combination of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

The inductive effect is an electron-withdrawing effect that operates through the sigma bonds. Due to its high electronegativity, the bromine atom pulls electron density away from the phenyl ring and, by extension, from the conjugated system of the but-2-enoic acid moiety. This deactivation of the aromatic ring and the double bond makes the molecule less susceptible to electrophilic attack compared to its unsubstituted counterpart.

The net effect of the para-bromo substituent is electron-withdrawing, which can be quantified by its Hammett substituent constant (σ). The positive σ value for a para-bromo substituent indicates its electron-withdrawing nature. This electronic characteristic influences the selectivity of reactions at the double bond. For instance, in electrophilic addition reactions, the decreased nucleophilicity of the double bond would result in a slower reaction rate compared to derivatives with electron-donating substituents.

The regioselectivity of electrophilic additions to the double bond is also influenced by the bromine substituent. The initial step of such a reaction is the formation of a carbocation intermediate. The stability of this carbocation is a key factor in determining the final product. The electron-withdrawing nature of the 4-bromophenyl group will destabilize a carbocation formed at the carbon atom adjacent to it.

Dehydrobromination Reactions

Dehydrobromination is an elimination reaction that involves the removal of a hydrogen and a bromine atom from adjacent carbon atoms, typically resulting in the formation of a new pi bond. In the case of this compound, dehydrobromination would involve the removal of the vinylic bromine atom and a proton. This type of reaction, involving the elimination of a hydrogen and a halogen from a vinylic halide, is a common method for the synthesis of alkynes.

The mechanism of dehydrobromination of vinylic halides generally proceeds via an E2 (elimination, bimolecular) pathway, especially with the use of a strong base. The reaction is concerted, meaning that the abstraction of the proton by the base and the departure of the bromide ion occur in a single step.

For this compound, a strong base would be required to abstract a proton from the carbon-carbon double bond. The acidity of vinylic protons is generally low, necessitating the use of potent bases such as sodium amide (NaNH2) or potassium tert-butoxide (t-BuOK). The reaction would likely be carried out in a suitable organic solvent.

The expected product of the dehydrobromination of this compound would be (4-bromophenyl)propiolic acid. This transformation is analogous to the synthesis of phenylpropiolic acid from α,β-dibromocinnamic acid, which involves a double dehydrobromination. In the case of the target molecule, a single dehydrobromination would yield the corresponding alkyne.

The reaction conditions for such a transformation would need to be carefully controlled to favor the desired elimination reaction over other potential side reactions, such as nucleophilic substitution at the vinylic carbon, which is generally disfavored for vinylic halides.

Table of Reaction Parameters for Dehydrobromination

| Parameter | Condition | Rationale |

| Base | Strong, non-nucleophilic base (e.g., NaNH2, t-BuOK) | To effectively abstract the acidic vinylic proton and minimize competing substitution reactions. |

| Solvent | Aprotic solvent (e.g., THF, liquid ammonia) | To avoid protonation of the strong base and to provide a suitable medium for the reaction. |

| Temperature | Varies depending on the base and substrate | To provide sufficient energy for the reaction to proceed at a reasonable rate while minimizing decomposition. |

Advanced Spectroscopic and Structural Characterization of 2e 3 4 Bromophenyl but 2 Enoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a definitive structural assignment of (2E)-3-(4-bromophenyl)but-2-enoic acid can be achieved.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The key difference from its lower homologue, (2E)-3-(4-bromophenyl)prop-2-enoic acid, is the substitution of a vinylic proton at the C3 position with a methyl group.

Aromatic Protons: The 4-bromophenyl group will display a characteristic AA'BB' splitting pattern. Two doublets are expected in the aromatic region (typically δ 7.4-7.8 ppm). The protons ortho to the bromine atom will appear as one doublet, and the protons meta to the bromine atom will appear as another, due to their distinct electronic environments.

Vinylic Proton: A single vinylic proton attached to C2 will be present. This proton is expected to appear as a singlet or a narrow quartet due to long-range coupling with the C3-methyl protons, likely in the δ 6.0-6.5 ppm region.

Methyl Protons: The most significant new signal compared to the prop-2-enoic acid analogue is from the methyl group at C3. This will appear as a singlet or a narrow doublet (due to coupling with the vinylic proton) in the upfield region, anticipated around δ 2.1-2.6 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) will be observed as a broad singlet at a downfield chemical shift, typically δ 10-13 ppm, although its position and appearance can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Aromatic (C₆H₄) | 7.4 - 7.8 | Doublet (AA'BB' system) |

| Vinylic (=CH) | 6.0 - 6.5 | Singlet / Narrow Quartet |

| Methyl (-CH₃) | 2.1 - 2.6 | Singlet / Narrow Doublet |

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. For this compound, ten distinct signals are expected.

Carbonyl Carbon: The carboxyl group's carbonyl carbon (-C OOH) is the most deshielded, appearing significantly downfield, typically in the range of δ 168-175 ppm.

Olefinic Carbons: The two sp² hybridized carbons of the double bond (C2 and C3) will have characteristic shifts. C3, being attached to the aromatic ring, is expected around δ 140-145 ppm, while C2 will likely be found more upfield, around δ 120-125 ppm.

Aromatic Carbons: Four signals are anticipated for the aromatic ring. The carbon bearing the bromine atom (C-Br) will be in the δ 125-130 ppm range. The two sets of equivalent CH carbons will appear around δ 129-133 ppm, and the ipso-carbon (attached to the butenoic acid chain) is expected near δ 135-140 ppm.

Methyl Carbon: The new methyl carbon signal is expected to appear in the upfield region of the spectrum, typically around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C OOH) | 168 - 175 |

| Olefinic C3 | 140 - 145 |

| Aromatic C-ipso | 135 - 140 |

| Aromatic CH | 129 - 133 |

| Aromatic C-Br | 125 - 130 |

| Olefinic C2 | 120 - 125 |

| Methyl (-CH₃) | 15 - 20 |

When this compound is used as a ligand to form organometallic complexes, such as organotin(IV) carboxylates, multi-nuclear NMR becomes essential. nih.gov ¹¹⁹Sn NMR spectroscopy is particularly informative for characterizing these derivatives. tubitak.gov.tr

The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry around the tin atom. researchgate.netresearchgate.net An increase in the coordination number from four to five or six typically results in a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn signal. researchgate.net

Four-Coordinate (Tetrahedral) Tin: In simple triorganotin(IV) carboxylates where the carboxylate ligand acts as a monodentate donor, the tin center is four-coordinate. This typically results in a ¹¹⁹Sn chemical shift in the range of δ +160 to -60 ppm.

Five-Coordinate (Trigonal Bipyramidal) Tin: If the carboxylate ligand coordinates in a bidentate fashion or forms a polymeric structure through bridging, the tin atom becomes five-coordinate. rsc.org This leads to a substantial upfield shift in the ¹¹⁹Sn spectrum, with signals appearing in the range of δ -90 to -200 ppm.

Six-Coordinate (Octahedral) Tin: Diorganotin(IV) dicarboxylates can adopt six-coordinate geometries, pushing the ¹¹⁹Sn chemical shift even further upfield, often to values between δ -210 and -400 ppm.

Therefore, ¹¹⁹Sn NMR serves as a powerful diagnostic tool to determine the solution-state structure and ligand binding mode in organotin(IV) derivatives of this compound. nih.govnih.gov

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound is expected to show several characteristic absorption bands.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the α,β-unsaturated carboxylic acid will be prominent. This band is typically found between 1680-1710 cm⁻¹.

C=C Stretch: The stretching vibration of the carbon-carbon double bond, conjugated with both the carbonyl group and the aromatic ring, is expected to appear in the 1620-1640 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are characteristic of the phenyl ring.

C-O Stretch: The stretching vibration for the carbon-oxygen single bond of the carboxylic acid will appear in the 1210-1320 cm⁻¹ region.

C-Br Stretch: A weak to medium absorption in the far-infrared region, typically 500-600 cm⁻¹, corresponds to the C-Br stretching vibration.

In organotin(IV) derivatives, the FT-IR spectrum provides crucial information about the coordination of the carboxylate group. The separation (Δν) between the asymmetric (νₐₛym(COO)) and symmetric (νₛym(COO)) stretching frequencies of the carboxylate anion can distinguish between monodentate, bidentate chelating, and bridging coordination modes.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl | C=O Stretch | 1680 - 1710 | Strong |

| Alkene | C=C Stretch | 1620 - 1640 | Medium |

| Aromatic Ring | C=C Stretches | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Bromoalkane | C-Br Stretch | 500 - 600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. The molecular formula of this compound is C₁₀H₉BrO₂.

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a characteristic molecular ion peak. Due to the presence of bromine, this peak will appear as a pair of signals of nearly equal intensity (the M⁺ and M+2 peaks), corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. The calculated monoisotopic mass is approximately 240.98 u.

Key Fragmentation Patterns: The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for this molecule are expected to include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of a carboxyl group (•COOH): [M - 45]⁺, leading to a major fragment ion.

Loss of bromine (•Br): [M - 79/81]⁺

Cleavage of the butenoic acid chain, leading to various smaller fragments.

For organometallic derivatives, mass spectrometry can help confirm the structure by showing fragments corresponding to the loss of alkyl or phenyl groups from the tin atom, as well as the ligand itself. researchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (for ⁷⁹Br) | Identity of Fragment |

| ~240 | [M]⁺ (Molecular Ion) |

| ~223 | [M - OH]⁺ |

| ~195 | [M - COOH]⁺ |

| ~161 | [M - Br]⁺ |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is a powerful analytical technique for determining the solid-state atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, detailed information about bond lengths, bond angles, and the three-dimensional arrangement of molecules within the crystal lattice can be obtained. This information is crucial for understanding the physical and chemical properties of a compound.

Below is a table summarizing the crystallographic data for several derivatives of this compound.

| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one | C₁₅H₁₀Br₂O | Monoclinic | P2₁/c | 5.6988(5) | 9.5462(9) | 23.8532(15) | 91.021(8) | japsonline.com |

| (E)-1-(4-Bromophenyl)but-2-en-1-one | C₁₀H₉BrO | Triclinic | P1 | 5.5734(9) | 8.1618(13) | 10.6194(16) | 96.441(2) | researchgate.net |

| (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | C₁₅H₁₀BrFO | Monoclinic | P2₁/n | 4.0060(5) | 23.1253(12) | 13.4933(9) | 96.344(6) | fishersci.com |

| (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | C₁₅H₁₀BrClO | - | - | - | - | - | - | researchgate.net |

| (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | C₁₅H₁₀BrNO₃ | - | - | - | - | - | - | core.ac.uk |

Further unit cell parameters (α and γ for triclinic systems) and other details can be found in the cited literature.

For carboxylic acids like this compound, the most significant hydrogen bonding interaction is the formation of centrosymmetric dimers through O-H···O bonds between the carboxyl groups of two adjacent molecules. core.ac.uknih.gov This is a very common and robust supramolecular synthon in the crystal engineering of carboxylic acids. core.ac.uk These dimers can then be further interconnected by weaker C-H···O interactions, where a hydrogen atom from a phenyl or vinyl group interacts with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or sheets. core.ac.uk In the crystal structures of cinnamic acid derivatives, these C-H···O bonds are frequently observed. core.ac.uk

Beyond conventional hydrogen bonds, a range of other non-covalent interactions contribute to the stability of the crystal lattice in brominated organic compounds. The term "spodium bonding," which refers to interactions involving Group 12 elements, is not applicable to these organic molecules. However, other halogen-related and π-system interactions are highly relevant.

Weak intermolecular forces such as C-H···Br and C-Br···π interactions are observed in the crystal packing of these types of compounds. japsonline.com The bromine atom, with its electrophilic region (σ-hole), can participate in halogen bonding with electron-rich atoms like oxygen. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can also play a role in the crystal packing, often leading to layered structures. researchgate.net The interplay of these varied and directional non-covalent forces results in the complex and unique three-dimensional architectures observed in the solid state of these compounds.

Supramolecular Interactions and Crystal Packing Architectures

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography is an essential tool for the separation, identification, and purification of compounds. For this compound, techniques like Thin Layer Chromatography are invaluable for assessing purity and monitoring reaction progress.

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to separate components of a mixture. For α,β-unsaturated carboxylic acids such as the title compound, silica (B1680970) gel is a commonly used stationary phase.

A known issue with the TLC of carboxylic acids on silica gel is the phenomenon of "tailing," where the spot elongates rather than remaining compact. This is due to strong interactions between the acidic carboxyl group and the slightly acidic silanol (B1196071) groups (Si-OH) on the silica surface. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the mobile phase. This addition protonates the carboxyl groups of the analyte and deactivates the most active sites on the silica gel, resulting in more symmetrical spots and improved separation.

The choice of mobile phase (eluent) depends on the polarity of the compound. For this compound, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is typically effective. The ratio of these solvents can be adjusted to achieve an optimal Rf (retardation factor) value, which is ideally between 0.3 and 0.7 for good resolution. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), as the aromatic ring and conjugated system absorb UV radiation.

| Stationary Phase | Common Mobile Phase Systems for Similar Compounds | Visualization Method |

| Silica Gel F₂₅₄ | Hexane / Ethyl Acetate (with a trace of acetic acid) | UV Lamp (254 nm) |

| Chloroform / Ethyl Acetate | ||

| n-Hexane / Acetone |

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) serves as a powerful analytical technique for the identification and quantification of this compound and its derivatives. This method is particularly advantageous for compounds that are non-volatile or thermally labile, making it well-suited for the analysis of carboxylic acids. In a typical LCMS analysis, the sample is first subjected to high-performance liquid chromatography (HPLC) to separate the analyte from other components in the mixture. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing both molecular weight and structural information.

For this compound, reverse-phase HPLC is a common separation strategy, employing a nonpolar stationary phase and a polar mobile phase. The choice of ionization source is critical for successful analysis. Electrospray ionization (ESI) is frequently used for carboxylic acids, as it can readily form ions in either positive or negative mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected, while in positive ion mode, adducts with ions from the mobile phase, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺, may be observed.

While direct LCMS data for this compound is not extensively detailed in readily available literature, analysis of closely related compounds provides insight into the expected results. For instance, in the analysis of a saturated derivative, (3S)-3-(4-bromophenyl)butanoic acid, LCMS was utilized to monitor reaction conversion, detecting the ammonium adduct ion [M+NH₄]⁺ at m/z 260/262. orgsyn.org The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) results in two prominent peaks separated by two mass units, a key signature for identifying brominated compounds in the mass spectrum.

Table 1: Representative LCMS Data for a Derivative of this compound

| Compound | Retention Time (min) | Ionization Mode | Observed m/z |

|---|

Data extrapolated from the analysis of a related compound. orgsyn.org

Gas Chromatography-Mass Spectrometry (GCMS)

Gas Chromatography-Mass Spectrometry (GCMS) is another cornerstone technique for the analysis of organic compounds. However, its application to carboxylic acids like this compound often requires a derivatization step. The inherent polarity and low volatility of carboxylic acids can lead to poor peak shape and thermal decomposition in the high temperatures of the GC inlet and column. Derivatization, typically by converting the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester), circumvents these issues.

Following derivatization, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the column. As the separated components elute from the column, they are introduced into the mass spectrometer. Electron Ionization (EI) is the most common ionization technique in GCMS, which involves bombarding the analyte molecules with high-energy electrons. This process is highly energetic and often leads to extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular "fingerprint" that can be used for structural elucidation and identification by comparing it to spectral libraries.

For a derivatized analogue, ethyl (2E)-3-(4-bromophenyl)-2-propenoate, the mass spectrum would reveal the molecular ion peak [M]⁺ and a series of fragment ions. nist.gov The presence of the bromine isotopes would again be a defining characteristic of the mass spectrum. Analysis of the related saturated compound, (3S)-3-(4-bromophenyl)butanoic acid, by GCMS showed a retention time of 8.57 minutes and a molecular ion [M]⁺ at m/z 242/244, confirming the utility of this technique for the analysis of the carbon skeleton and substituent groups. orgsyn.org

Table 2: Representative GCMS Data for a Derivative of this compound

| Compound | Retention Time (min) | Ionization Mode | Key m/z Fragments |

|---|

Data extrapolated from the analysis of a related compound. orgsyn.org

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

For derivatives of this compound that possess a chiral center, determining the enantiomeric excess (% ee) is crucial, particularly in the context of asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times for each.

The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for a broad range of chiral compounds. The mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks.

While specific chiral HPLC methods for this compound derivatives are not extensively documented, methods developed for structurally similar compounds can provide a strong starting point. For example, the enantiomeric excess of a bromophenyl-containing compound was successfully determined using a Chiralpak IC column with a mobile phase of Hexane/Ethanol (90:10 v/v). beilstein-journals.org In another instance, the separation of the enantiomers of β-amino-β-(4-bromophenyl) propionic acid was achieved on a (R, R) Whelk-01 column with a mobile phase of n-hexane, ethanol, trifluoroacetic acid, and isopropyl amine, resulting in excellent resolution. The UV detector is commonly used to monitor the elution of the enantiomers, and the enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 3: Exemplary Chiral HPLC Conditions for Separation of Related Bromophenyl Derivatives

| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Retention Times (min) |

|---|---|---|---|---|---|

| (S)-Methyl 3-((4-bromophenyl)amino)-2-(hydroxy(o-tolyl)amino)-2-methyl-3-oxopropanoate | Chiralpak IC | Hexane/Ethanol (90:10) | 1.0 | 254 | τminor = 28.9, τmajor = 32.8 |

Data based on the analysis of related chiral compounds. beilstein-journals.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like (2E)-3-(4-bromophenyl)but-2-enoic acid, DFT calculations can predict a variety of properties with a high degree of accuracy. These studies are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed description of the molecule's characteristics in a gaseous phase or in solution.

The first step in a DFT study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. This process involves finding the minimum energy conformation of the molecule. The resulting data includes precise bond lengths, bond angles, and dihedral angles between the constituent atoms. For this compound, this would reveal the planarity of the but-2-enoic acid chain and the orientation of the 4-bromophenyl group relative to it. While specific values are not available, a similar study on a related chalcone, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, showed that DFT calculations can predict bond lengths and angles that are in good agreement with experimental X-ray analysis data. nih.gov

Table 1: Hypothetical Optimized Geometry Parameters for this compound (Note: The following table is illustrative of the type of data that would be generated from a DFT study and is not based on actual computational results for the specified compound.)

| Parameter | Atom Connections | Calculated Value |

| Bond Lengths (Å) | C=O | ~1.21 Å |

| C-O | ~1.35 Å | |

| C=C | ~1.34 Å | |

| C-C (phenyl) | ~1.39 Å | |

| C-Br | ~1.91 Å | |

| **Bond Angles (°) ** | C=C-C | ~120° |

| O=C-O | ~123° | |

| C-C-Br | ~120° | |

| Dihedral Angles (°) | C-C=C-C | ~180° (trans) |

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. researchgate.net For similar compounds, this energy gap has been shown to be indicative of suitability for applications in optoelectronics and biological systems. nih.gov The analysis also reveals the distribution of these frontier orbitals across the molecule, showing which parts of the molecule are involved in electron donation and acceptance. nih.gov

Table 2: Hypothetical Electronic Properties of this compound (Note: This table illustrates the kind of data a DFT analysis would provide and is not based on actual results.)

| Property | Calculated Value (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.5 eV |

Theoretical vibrational analysis using DFT can predict the infrared (IR) spectrum of a molecule. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.), a theoretical IR spectrum can be generated. This calculated spectrum can then be compared with experimental IR data to confirm the molecular structure and assign specific absorption bands to particular functional groups. For this compound, this would involve identifying the characteristic stretching frequencies for the O-H of the carboxylic acid, the C=O carbonyl group, the C=C double bond, and the vibrations of the brominated phenyl ring. libretexts.org

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, this analysis would likely show π-π* transitions associated with the conjugated system formed by the phenyl ring and the double bond of the butenoic acid. nih.gov

Computational methods can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. By calculating the magnetic shielding of each nucleus within the optimized molecular geometry, theoretical chemical shifts can be determined. These predicted values can be compared to experimental NMR spectra to aid in the assignment of signals and confirm the structure of the synthesized compound. pdx.edu

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among bonds. It provides a detailed picture of the charge distribution and the delocalization of electron density within the molecule. NBO analysis examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy (E(2)), where a larger E(2) value indicates a more significant interaction and greater electron delocalization. This analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule. researchgate.net For this compound, NBO analysis would elucidate the electronic interactions between the phenyl ring, the double bond, and the carboxylic acid group, providing insight into the conjugation and charge transfer within the molecule.

Electrostatic Potential Surface Mapping

Electrostatic Potential Surface (ESP) mapping is a computational technique used to visualize the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing insights into its reactive behavior. The ESP map is color-coded, with red typically representing regions of negative electrostatic potential (electron-rich areas) and blue representing regions of positive electrostatic potential (electron-poor areas). Green and yellow indicate areas that are relatively neutral.

For this compound, the ESP map would highlight specific reactive sites. The oxygen atoms of the carboxylic acid group are expected to be the most electron-rich regions, depicted in red. These sites are prone to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would be the most electron-poor region, shown in blue, making it a likely site for nucleophilic interaction.

The bromine atom on the phenyl ring is also an interesting feature. While halogens are generally electronegative, they can exhibit a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom. This can lead to specific non-covalent interactions.

In a related compound, (2E)-3-(4-bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, computational analysis using Density Functional Theory (DFT) has been used to describe the molecular electrostatic potential and other properties. sphinxsai.com Such studies help in understanding the chemical reactivity and intermolecular interactions of the molecule. sphinxsai.com The principles of ESP mapping are widely applied to understand molecular structure, bonding, and reactivity across various chemical systems. mdpi.com

Table 1: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on ESP Map | Implied Reactivity |

| Carboxyl Oxygen Atoms | Negative | Red | Susceptible to electrophilic attack |

| Carboxyl Hydrogen Atom | Positive | Blue | Site for nucleophilic interaction/deprotonation |

| Phenyl Ring | Generally Neutral/Slightly Negative | Green/Yellow | Can participate in π-stacking interactions |

| Bromine Atom (outer region) | Potentially Positive (sigma-hole) | Blue/Light Blue | Can act as a halogen bond donor |

Molecular Dynamics Simulations (for related compounds)

For a molecule like this, MD simulations could be employed to:

Study Solvation: Investigate how the molecule interacts with solvent molecules, such as water. This can provide insights into its solubility and the stability of different conformations in solution.

Analyze Conformational Dynamics: The but-2-enoic acid chain and the phenyl ring have rotational freedom. MD simulations can explore the different conformations the molecule can adopt and their relative stabilities.

Investigate Interactions with Other Molecules: If this compound were to be studied as a potential ligand for a biological target, MD simulations could be used to model its binding to a protein's active site, providing information on binding affinity and the specific interactions involved.

The structures of α,β-unsaturated carbonyl compounds, a class to which this compound belongs, are common motifs in various natural products and are versatile synthetic intermediates. nih.gov Understanding their dynamic behavior through simulations can be crucial for predicting their chemical and biological activity.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by determining the structures and energies of reactants, transition states, and products. These calculations can provide detailed insights into the feasibility and pathways of chemical reactions.

For this compound, quantum chemical calculations could be applied to understand various reactions, such as its synthesis or degradation. For instance, theoretical studies on the thermal decarboxylation of related but-3-enoic acid derivatives have utilized ab initio molecular orbital calculations to map out the reaction mechanism. researchgate.net These studies have shown that the reaction proceeds through a six-membered cyclic transition state. researchgate.net The effect of substituents on the activation energy can also be explained in terms of changes in the electronic charge distribution at different carbon atoms. researchgate.net

Furthermore, Density Functional Theory (DFT) has been employed in mechanistic studies related to the synthesis of alk-2-enoic acids. researchgate.net Such calculations can help to understand the role of catalysts and the regioselectivity of reactions. researchgate.net In more complex systems, quantum chemical methods have been used to revise previously postulated reaction mechanisms, as seen in the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, where calculations revealed a zwitterionic pathway. mdpi.com

Table 2: Potential Applications of Quantum Chemical Calculations for this compound

| Type of Reaction/Process | Information Gained from Calculations | Example from Related Compounds |

| Thermal Decarboxylation | Activation energy, transition state geometry, kinetic isotope effects. | Studies on but-3-enoic acid show a "twisted chair" six-membered cyclic transition state. researchgate.net |

| Synthesis (e.g., Carboxylation) | Reaction pathways, role of catalysts, regioselectivity. | DFT studies on the synthesis of alk-2-enoic acids have revealed cyclopalladation intermediates. researchgate.net |

| Addition Reactions | Stepwise vs. concerted mechanisms, nature of intermediates (e.g., zwitterionic). | Calculations on the reaction of 2-methoxyfuran with a nitroalkene identified zwitterionic intermediates. mdpi.com |

Applications and Advanced Materials Chemistry of 2e 3 4 Bromophenyl but 2 Enoic Acid Derivatives

Role as a Key Intermediate in Complex Organic Synthesis

The chemical reactivity of (2E)-3-(4-bromophenyl)but-2-enoic acid allows it to participate in a variety of chemical transformations. The conjugated system of the α,β-unsaturated acid is susceptible to nucleophilic addition reactions, while the carboxylic acid group can undergo condensation and cyclization reactions. The bromine atom on the phenyl ring also offers a handle for cross-coupling reactions, further expanding its synthetic utility. These features enable its use in the construction of complex molecular frameworks, especially diverse heterocyclic systems that are often the core of pharmacologically active compounds and advanced materials.

A closely related compound, 3-(4-bromobenzoyl)prop-2-enoic acid, which contains an additional carbonyl group, has been extensively used to demonstrate the synthetic potential of this class of molecules. researchgate.netekb.eg The reactions of this analog provide a strong basis for the synthetic pathways available to this compound.

Synthesis of Diverse Heterocyclic Compounds

The structural framework of this compound is ideally suited for conversion into various nitrogen-, oxygen-, and sulfur-containing heterocycles. Through reactions with different binucleophiles, the butenoic acid chain can be elaborated into five- or six-membered rings, establishing the core of many important heterocyclic families.

Pyridazine and pyridazinone scaffolds are prevalent in medicinal chemistry. The synthesis of pyridazinone derivatives can be readily achieved from α,β-unsaturated acids. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) is a direct route to forming the corresponding pyridazinone. This reaction typically proceeds through an initial Michael addition of the hydrazine to the β-carbon of the unsaturated acid, followed by an intramolecular cyclization via condensation between the second nitrogen of the hydrazine and the carboxylic acid group, leading to the formation of a stable six-membered dihydropyridazinone ring. Subsequent oxidation or tautomerization can yield the aromatic pyridazinone.

For instance, the analogous compound 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid reacts with hydrazines to form the corresponding pyridazinone derivatives. jsynthchem.com This established reactivity underscores the utility of α,β-unsaturated carbonyl compounds in constructing the pyridazinone core.

Table 1: Examples of Pyridazinone Synthesis from Related Butenoic Acid Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid | Hydrazine Hydrate | 6-(3,4-dichlorophenyl)pyridazin-3(2H)-one | jsynthchem.com |

Pyrimidines are another class of fundamentally important heterocycles. The synthesis of pyrimidine (B1678525) derivatives can be achieved by reacting α,β-unsaturated systems with amidines or ureas. For example, reacting 3-(4-bromobenzoyl)prop-2-enoic acid with thiourea (B124793) in the presence of a base leads to the formation of a pyrimidine-2-thione derivative. researchgate.netekb.eg The reaction proceeds via a Michael addition of a nitrogen atom from thiourea to the double bond, followed by cyclization. A similar pathway is expected for this compound, which would yield a 4-(4-bromophenyl)-4-methyl-dihydropyrimidin-2-thione derivative.

Similarly, pyran-2-one derivatives can be synthesized. The reaction of 3-(4-bromobenzoyl)prop-2-enoic acid with malononitrile (B47326) in the presence of piperidine (B6355638) as a catalyst affords a substituted 2-amino-pyran derivative. researchgate.netekb.eg This reaction involves a Michael addition of the active methylene (B1212753) group of malononitrile to the unsaturated system, followed by an intramolecular cyclization.

Table 2: Synthesis of Pyrimidine and Pyrane Derivatives from a Butenoic Acid Analog

| Starting Material | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| 3-(4-bromobenzoyl)prop-2-enoic acid | Thiourea | Sodium Ethoxide | 4-(4-bromophenyl)-6-carboxy-pyrimidin-2(1H)-thione | researchgate.netekb.eg |

The carboxylic acid functionality of this compound is a key feature for the synthesis of 1,3,4-thiadiazoles. A common method involves the conversion of the carboxylic acid to a thiosemicarbazide, followed by acid-catalyzed cyclization. ekb.eg Alternatively, the butenoic acid can first undergo a Michael addition reaction, and the resulting saturated acid can then be used to construct more complex fused heterocyclic systems.

For example, 3-(4-bromobenzoyl)prop-2-enoic acid has been used as a precursor to synthesize fused imidazolo[2,3-b]-1,3,4-thiadiazole systems. researchgate.netekb.eg This multi-step synthesis first involves a Michael addition of 2-amino-5-(phthalimidomethyl)-1,3,4-thiadiazole to the butenoic acid derivative. The resulting intermediate, a substituted butanoic acid, is then treated with acetic anhydride (B1165640) and sodium acetate (B1210297) to induce cyclization and form the fused imidazolo-thiadiazole ring system. This demonstrates how the butenoic acid backbone serves as a flexible scaffold for building complex, multi-ring heterocycles. The synthesis of imidazo[2,1-b] nih.govorganic-chemistry.orgevitachem.comthiadiazoles often proceeds by reacting a 2-amino-1,3,4-thiadiazole (B1665364) with an α-haloketone, showcasing the importance of constructing functionalized intermediates. sioc-journal.cnresearchgate.netnih.gov

Nicotinates (derivatives of pyridine-3-carboxylic acid) and dihydropyridines are valuable scaffolds in pharmaceutical science. The synthesis of a highly substituted nicotinate (B505614) derivative has been reported from 3-(4-bromobenzoyl)prop-2-enoic acid. researchgate.netekb.eg The reaction with ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate yields ethyl 2-amino-4-carboxy-6-(4-bromophenyl)nicotinate. This transformation is a variation of a multicomponent reaction where the α,β-unsaturated system acts as a key component, assembling the pyridine (B92270) ring in a single step.

The Hantzsch synthesis is a classic method for producing 1,4-dihydropyridines, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. scispace.com Variations of this reaction can incorporate α,β-unsaturated compounds. It is plausible that this compound or its ester derivative could participate in Hantzsch-like reactions to afford novel dihydropyridine (B1217469) structures, further highlighting its role as a versatile building block.

Generation of 1,4-Enediones and Related Structures

While not a direct transformation, the structural motif of this compound is related to 1,4-enediones, specifically (2E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione. nih.gov These enediones are valuable synthetic intermediates themselves, known for their role as building blocks in the synthesis of materials and as precursors to furan (B31954) derivatives. The synthesis of such symmetrical 1,4-diones often involves different pathways, such as the oxidation of corresponding furans or coupling reactions. However, the butenoic acid framework provides the core four-carbon chain present in these diones, suggesting its potential as a precursor through functional group manipulations, such as conversion to an acid chloride followed by a Friedel-Crafts reaction with bromobenzene.

Synthesis of Organometallic Compounds (e.g., Organotin(IV) Carboxylates)

This compound serves as a versatile ligand for the synthesis of novel organometallic compounds, particularly organotin(IV) carboxylates. These compounds are of significant interest due to their unique structural properties and potential applications in catalysis and materials science. sysrevpharm.org The synthesis typically involves the reaction of the carboxylic acid with an organotin(IV) precursor, such as an organotin(IV) halide or oxide. researchgate.net

A general and efficient method for preparing these complexes is by refluxing the carboxylic acid with the respective organotin(IV) compound in a suitable solvent like toluene (B28343) or chloroform. sysrevpharm.orgresearchgate.net For instance, reacting this compound with di- or tri-organotin(IV) chlorides (R₂SnCl₂ or R₃SnCl) leads to the formation of the corresponding di- and tri-organotin(IV) carboxylates. The reaction proceeds with the elimination of hydrochloric acid, which is often scavenged by a base, or by starting with the sodium salt of the carboxylic acid to precipitate sodium chloride. nih.govnih.gov

The general reactions can be represented as:

R₃SnCl + C₁₀H₉BrO₂Na → R₃Sn(O₂CC₈H₈Br) + NaCl

R₂SnCl₂ + 2 C₁₀H₉BrO₂Na → R₂Sn(O₂CC₈H₈Br)₂ + 2 NaCl

The resulting organotin(IV) carboxylates exhibit diverse coordination modes, with the carboxylate ligand potentially acting as a monodentate, bidentate chelating, or bridging ligand. nih.gov This structural diversity, influenced by the nature of the organic groups (R) on the tin atom, leads to complexes with varying geometries, from tetrahedral to trigonal bipyramidal or octahedral. nih.govmdpi.com

Table 1: Synthesis of Organotin(IV) Carboxylates

| Organotin(IV) Precursor | R Group | Product Type | Potential Geometry at Sn |

|---|---|---|---|

| (CH₃)₃SnCl | Methyl | Triorganotin(IV) Carboxylate | Tetrahedral / Trigonal Bipyramidal |

| (n-C₄H₉)₃SnCl | n-Butyl | Triorganotin(IV) Carboxylate | Tetrahedral / Trigonal Bipyramidal |

| (C₆H₅)₃SnCl | Phenyl | Triorganotin(IV) Carboxylate | Tetrahedral / Trigonal Bipyramidal |

| (CH₃)₂SnCl₂ | Methyl | Diorganotin(IV) Dicarboxylate | Octahedral |

Derivatization for Functional Material Development

The unique molecular structure of this compound, featuring a carboxylic acid group, an α,β-unsaturated system, and a bromophenyl ring, makes it an excellent platform for derivatization to create advanced functional materials.

Crystal Engineering and Supramolecular Assemblies

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. Derivatives of this compound are promising candidates for creating complex supramolecular assemblies. The key functional groups—the carboxylic acid, the phenyl ring, and the bromine atom—can participate in a variety of non-covalent interactions.

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor, capable of forming robust synthons, such as the classic carboxylic acid dimer, which can guide the assembly of molecules into well-defined one-, two-, or three-dimensional networks.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis bases (e.g., carbonyl oxygen atoms or other bromine atoms) to form directional and specific interactions that further stabilize the crystal lattice.

C-Br···π Interactions: Weak interactions between the bromine atom and the electron-rich π system of an adjacent aromatic ring can also play a crucial role in the molecular packing. nih.gov

By modifying the core structure—for example, through esterification or amidation of the carboxyl group—it is possible to fine-tune these intermolecular forces, thereby controlling the resulting solid-state architecture and its physical properties, such as melting point and solubility.

Table 2: Key Intermolecular Interactions in Crystal Engineering

| Interaction Type | Participating Groups | Role in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Forms dimers and chains, primary structure-directing force. |

| Halogen Bonding | Bromine atom (-Br) | Provides directionality and secondary stabilization. |

| π–π Stacking | Phenyl Ring | Contributes to crystal packing and stability. |

Exploration in Non-Linear Optical (NLO) Active Materials

Non-linear optical (NLO) materials are essential for modern optoelectronic technologies, including frequency conversion and optical switching. Organic molecules with large hyperpolarizabilities are particularly attractive for these applications. The key to high NLO activity in organic compounds is typically an extended π-conjugated system linking an electron-donating group (D) and an electron-accepting group (A), creating a "push-pull" system. nih.govsemanticscholar.org

This compound provides a conjugated backbone that can be systematically modified to enhance its NLO properties. The bromophenyl group acts as a weak electron-withdrawing group. The NLO response can be significantly improved by derivatizing the molecule to introduce stronger donor and acceptor moieties.

Strategies for NLO Property Enhancement:

Introducing Strong Donors: Replacing the bromo-substituent (via reactions like Suzuki or Sonogashira coupling) with strong electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) on the phenyl ring.

Modifying the Acceptor: Converting the carboxylic acid into a stronger electron-accepting group (e.g., an ester or an amide with electron-deficient groups).

Extending Conjugation: Lengthening the π-system by incorporating additional double or triple bonds.

The third-order NLO properties, such as the nonlinear refractive index (n₂) and the third-order susceptibility (χ³), are evaluated using techniques like the Z-scan method. semanticscholar.orgrsc.org Theoretical calculations using Density Functional Theory (DFT) are also employed to predict the first (β) and second (γ) hyperpolarizabilities, guiding the rational design of new NLO materials based on this scaffold. nih.gov

Strategies for Scaling Up Synthetic Procedures

Transitioning the synthesis of this compound and its derivatives from laboratory-scale to industrial production requires robust and scalable procedures. Key challenges in scaling up organic syntheses include ensuring efficient heat transfer, managing the addition of reagents, controlling reaction times, and developing effective purification methods. orgsyn.org

A relevant case study is the large-scale synthesis of the structurally similar compound, (S)-3-(4-bromophenyl)butanoic acid, which has been detailed in Organic Syntheses. orgsyn.orgorgsyn.org This procedure involves a rhodium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to ethyl (E)-but-2-enoate. The principles from this synthesis are applicable to scaling up related compounds.

Key Considerations for Scale-Up:

Reaction Setup: Utilizing large, jacketed glass-lined reactors equipped with overhead stirrers, temperature probes, and addition funnels for controlled reagent delivery. orgsyn.org

Temperature Control: The addition of reagents can be exothermic; therefore, active heating and cooling systems are necessary to maintain the optimal reaction temperature (e.g., ~35 °C). orgsyn.orgorgsyn.org

Reaction Monitoring: On a large scale, reactions are monitored to completion using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure optimal yield and minimize side-product formation. orgsyn.org

Workup and Isolation: The workup procedure must be adapted for large volumes, often involving extraction with immiscible solvents in large separatory funnels or specialized extraction units.

Purification: The final product is typically purified by crystallization from a suitable solvent system (e.g., heptane), which is an effective and scalable method for obtaining high-purity material. orgsyn.org The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. orgsyn.org The use of continuous flow reactors is another modern strategy that can enhance efficiency and safety for large-scale production. evitachem.com

Applications as Intermediate in Agrochemical Production (General for 4-bromocinnamic acid)

4-Bromocinnamic acid, the parent structure of the title compound, is a valuable building block in the chemical industry, particularly for the production of agrochemicals. cymitquimica.comguidechem.comchemimpex.com Its utility stems from its combination of a reactive carboxylic acid function, a double bond, and a substituted aromatic ring. cymitquimica.com

Derivatives of cinnamic acids are known to possess a range of biological activities, making them attractive scaffolds for developing new active ingredients for agriculture. The 4-bromocinnamic acid structure can serve as a starting point for synthesizing more complex molecules with potential herbicidal, fungicidal, or plant growth-regulating properties. chemimpex.com The bromine atom is particularly useful as it provides a handle for further chemical transformations, such as cross-coupling reactions, to build molecular complexity and fine-tune biological activity. It is often used as a key intermediate in the synthesis of various bioactive molecules for the agrochemical sector. chemimpex.com

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 4-bromocinnamic acid |

| Organotin(IV) carboxylates |

| (S)-3-(4-Bromophenyl)butanoic Acid |

| 4-bromophenylboronic acid |

| ethyl (E)-but-2-enoate |

Future Directions and Research Gaps

Development of Novel Stereoselective Synthetic Pathways

The stereochemistry of a molecule is intrinsically linked to its biological activity and material properties. Consequently, the development of synthetic routes that afford precise control over the three-dimensional arrangement of atoms is of paramount importance. For (2E)-3-(4-bromophenyl)but-2-enoic acid, future research should prioritize the development of novel stereoselective synthetic pathways.

A significant area for advancement lies in the asymmetric hydrogenation of the carbon-carbon double bond. While methods for the synthesis of the analogous saturated compound, (S)-3-(4-bromophenyl)butanoic acid, have been reported, direct asymmetric hydrogenation of this compound to access either enantiomer of the saturated product with high enantiomeric excess remains a key objective. orgsyn.org Research in this area could focus on the screening and design of novel chiral catalysts, such as those based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands. nih.govrsc.org The development of such catalysts would be a significant step towards the efficient production of enantiomerically pure derivatives.

Furthermore, the exploration of chiral auxiliaries and organocatalysis for the stereoselective synthesis of derivatives of this compound presents another promising avenue. These approaches could offer alternative and potentially more cost-effective methods for achieving high levels of stereocontrol.

| Synthetic Approach | Key Research Objective | Potential Catalysts/Methods |

| Asymmetric Hydrogenation | High enantioselectivity in the reduction of the C=C double bond. | Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., BINAP). orgsyn.orgnih.govrsc.org |

| Chiral Auxiliaries | Diastereoselective synthesis of derivatives. | Evans auxiliaries, pseudoephedrine-based auxiliaries. |

| Organocatalysis | Enantioselective conjugate additions to the α,β-unsaturated system. | Chiral amines, phosphoric acids. ims.ac.jp |

Investigation of New Reaction Manifolds

The rich chemical functionality of this compound, comprising a carboxylic acid, a reactive double bond, and an aryl bromide, offers a plethora of opportunities for the investigation of new reaction manifolds. Future research should aim to expand the synthetic utility of this compound by exploring its reactivity in a variety of transformations.

The α,β-unsaturated system is a prime target for conjugate addition reactions. libretexts.org Investigating the addition of a wider range of nucleophiles, including organometallic reagents, stabilized carbanions, and heteroatomic nucleophiles, could lead to the synthesis of a diverse library of novel compounds with potential biological or material applications. libretexts.org Furthermore, exploring cycloaddition reactions, such as Diels-Alder reactions where the butenoic acid moiety acts as a dienophile, could provide access to complex cyclic structures.

The carboxylic acid group can be derivatized to form esters, amides, and other functional groups, which can significantly alter the compound's properties. thermofisher.comcolostate.edumsu.eduresearchgate.net Systematic studies on the synthesis and properties of these derivatives are warranted. For instance, the synthesis of polymeric materials through the polymerization of suitable derivatives of the carboxylic acid could be explored.

The 4-bromophenyl group serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Exploiting this functionality would allow for the introduction of a wide range of substituents at the para-position of the phenyl ring, leading to the generation of a vast array of analogues with tailored electronic and steric properties.

| Reactive Site | Reaction Type | Potential Reagents and Conditions |

| α,β-Unsaturated System | Conjugate Addition | Grignard reagents, organocuprates, Michael donors. libretexts.org |

| Cycloaddition | Dienes (for Diels-Alder reactions). | |

| Carboxylic Acid | Esterification | Alcohols, acid catalysts. jackwestin.com |

| Amidation | Amines, coupling agents (e.g., DCC). jackwestin.com | |

| 4-Bromophenyl Group | Suzuki Coupling | Boronic acids, palladium catalyst, base. |

| Heck Coupling | Alkenes, palladium catalyst, base. | |

| Sonogashira Coupling | Terminal alkynes, palladium and copper catalysts, base. |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry provides a powerful toolkit for understanding and predicting the behavior of molecules. Future research on this compound should leverage advanced computational modeling to establish clear structure-reactivity relationships.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties of the molecule, such as its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. This information can provide valuable insights into its reactivity towards electrophiles and nucleophiles. Furthermore, DFT can be used to model reaction mechanisms, calculate activation energies, and predict the stereochemical outcomes of reactions, thereby guiding the design of more efficient synthetic strategies.

Molecular dynamics (MD) simulations can be utilized to study the conformational preferences of the molecule and its interactions with solvents and other molecules. This is particularly relevant for understanding its behavior in biological systems or in the condensed phase.

By combining computational predictions with experimental results, a deeper understanding of the factors that govern the reactivity and properties of this compound and its derivatives can be achieved. drugdiscovery.netmdpi.com

| Computational Method | Research Focus | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure and reactivity. | HOMO/LUMO energies, charge distribution, reaction barriers. |

| Reaction mechanisms. | Transition state geometries, activation energies. | |

| Molecular Dynamics (MD) | Conformational analysis. | Preferred conformations, flexibility. |

| Solvation effects. | Interaction with solvent molecules. |

Exploration of Emerging Applications in Materials Science

The unique combination of a rigid aromatic core, a polymerizable double bond, and a modifiable carboxylic acid group makes this compound a promising candidate for applications in materials science. A significant research gap exists in the exploration of its potential in this area.

The presence of the bromophenyl group suggests potential applications in the development of liquid crystals . tandfonline.com The introduction of this moiety into liquid crystalline structures can influence their mesomorphic properties. Further research could involve the synthesis of derivatives of this compound with different liquid crystal cores to investigate their phase behavior and electro-optical properties.

The α,β-unsaturated carboxylic acid functionality can be exploited for the synthesis of novel polymers . Polymerization of this compound or its ester derivatives could lead to materials with interesting thermal and optical properties. The bromine atom could also serve as a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Furthermore, the potential for this compound and its derivatives to be used in organic electronics and as functional coatings warrants investigation. The aromatic and conjugated system could impart useful electronic properties, while the carboxylic acid group could facilitate adhesion to various substrates.

| Potential Application | Key Structural Feature | Research Direction |

| Liquid Crystals | 4-Bromophenyl group | Synthesis of derivatives with liquid crystalline properties. tandfonline.com |

| Polymers | α,β-Unsaturated carboxylic acid | Polymerization and characterization of resulting materials. |

| Organic Electronics | Conjugated system | Investigation of electronic properties and device fabrication. |

| Functional Coatings | Carboxylic acid group | Development of coatings with tailored surface properties. |

Integration with Automated Synthesis and Machine Learning Approaches

The fields of automated synthesis and machine learning are revolutionizing the way chemical research is conducted. Integrating these technologies into the study of this compound could significantly accelerate the pace of discovery.

Automated synthesis platforms can be employed for the high-throughput synthesis and screening of derivatives of this compound. sigmaaldrich.comresearchgate.net This would enable the rapid exploration of a large chemical space and the identification of compounds with desired properties. For example, an automated system could be used to systematically vary the substituents on the phenyl ring through a series of cross-coupling reactions and then screen the resulting library for biological activity or material properties.

Machine learning algorithms can be trained on existing experimental data to predict the outcomes of reactions, optimize reaction conditions, and even propose novel synthetic routes. nih.goveurekalert.orgresearchgate.netnih.govbeilstein-journals.org By developing machine learning models for reactions involving this compound, researchers could more efficiently design experiments and reduce the amount of trial-and-error required.